molecular formula C7H16N2O B11760885 (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine

(3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine

Cat. No.: B11760885
M. Wt: 144.21 g/mol
InChI Key: GUKCTZQFAWVBCN-RNFRBKRXSA-N
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Description

(3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine is a chiral amine compound with potential applications in various fields of chemistry, biology, and medicine. Its unique structure, featuring an ethoxy group and a methyl group attached to a pyrrolidine ring, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and ethyl bromide.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the pyrrolidine, followed by nucleophilic substitution with ethyl bromide to introduce the ethoxy group.

    Purification: The product is purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles such as halides or thiols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, H2/Pd-C

    Substitution: NaI, KSH, NaCN

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Halides, thiols, nitriles

Scientific Research Applications

(3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of fine chemicals.

Mechanism of Action

The mechanism of action of (3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or receptors with high specificity, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-4-hydroxy-1-methylpyrrolidin-3-amine: Similar structure but with a hydroxy group instead of an ethoxy group.

    (3R,4R)-4-methoxy-1-methylpyrrolidin-3-amine: Similar structure but with a methoxy group instead of an ethoxy group.

    (3R,4R)-4-ethoxy-1-ethylpyrrolidin-3-amine: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

(3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties. Its ethoxy group provides different reactivity compared to hydroxy or methoxy analogs, and its chiral centers allow for enantioselective interactions with biological targets.

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

(3R,4R)-4-ethoxy-1-methylpyrrolidin-3-amine

InChI

InChI=1S/C7H16N2O/c1-3-10-7-5-9(2)4-6(7)8/h6-7H,3-5,8H2,1-2H3/t6-,7-/m1/s1

InChI Key

GUKCTZQFAWVBCN-RNFRBKRXSA-N

Isomeric SMILES

CCO[C@@H]1CN(C[C@H]1N)C

Canonical SMILES

CCOC1CN(CC1N)C

Origin of Product

United States

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